Ltd4
Description
Properties
Molecular Formula |
C25H40N2O6S |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(5R,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21+,22+/m0/s1 |
InChI Key |
YEESKJGWJFYOOK-OJMWQDIMSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis for Isotopic Labeling
A landmark method for preparing isotopically labeled LTD₄ involves solid-phase peptide synthesis (SPPS) to generate glutathione analogs containing heavy isotopes (e.g., ¹³C, ¹⁵N) in the cysteinyl residue. This approach ensures site-specific labeling critical for mass spectrometry-based studies:
-
Synthesis of Labeled Glutathione :
-
Conjugation with Leukotriene A₄ (LTA₄) Methyl Ester :
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −20°C (conjugation), 4°C (hydrolysis) |
| Solvent | THF/H₂O (9:1 v/v) |
| Yield (LTC₄) | 65–72% |
Enzymatic Conversion of LTC₄ to LTD₄
LTD₄ is enzymatically derived from LTC₄ via γ-glutamyl transpeptidase (GGT)-mediated cleavage:
-
Reaction Setup :
-
Optimization Insights :
Key Reagents and Reaction Conditions
Solvent Systems and Catalysts
Temperature Control
-
Low-Temperature Reactions : Mesylation and conjugate addition steps require temperatures below −5°C to prevent epimerization.
-
Distillation for Solvent Removal : Isopropanol is removed via vacuum distillation (50°C, 75 torr) to shift equilibrium toward product formation.
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Crystallization Strategies
-
Salt Formation : Dicyclohexylamine (DCHA) salts of LTD₄ intermediates crystallize from ethyl acetate/hexane mixtures (20–25°C, 12 hours).
-
Seeding Protocols : Addition of crystalline sodium salt (0.5 g) ensures uniform crystal growth during acetonitrile-mediated crystallization.
Purification Data :
| Step | Purity (HPLC) | Yield (%) |
|---|---|---|
| SPPS of Glutathione | 98.5% | 70 |
| GGT Conversion | 95.2% | 85 |
| Final Crystallization | 99.1% | 83 |
Analytical Data and Validation
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Applications and Implications
Clinical Provocation Testing
Chemical Reactions Analysis
Types of Reactions
Ltd4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the molecule .
Major Products
The major products formed from the reactions of this compound include its metabolites, such as leukotriene E4, which is produced through further enzymatic conversion .
Scientific Research Applications
Inflammation and Immune Response
LTD4 is known to enhance inflammatory responses by promoting the adhesion of leukocytes to endothelial cells and increasing vascular permeability. It has been implicated in various inflammatory diseases, including asthma and atherosclerosis.
- Atherosclerosis : Recent studies indicate that this compound contributes to foam cell formation in macrophages by upregulating oxidized low-density lipoprotein receptor-1 (OLR1/LOX-1) and CD36. This process is crucial for understanding the progression of atherosclerosis .
- Asthma : this compound is a key mediator in asthma pathology, promoting bronchoconstriction and mucus secretion. Cysteinyl leukotriene receptor antagonists are currently used therapeutically to manage asthma symptoms .
Cancer Research
This compound has been studied for its role in cancer biology, particularly regarding tumor progression and metastasis.
- Astrocyte Migration : Research shows that this compound can induce migration in astrocytes through the activation of specific receptors, suggesting its involvement in glioma progression .
- Tumor Microenvironment : The interaction between this compound and immune cells within the tumor microenvironment may influence tumor growth and response to therapies .
Cardiovascular Health
The role of this compound in cardiovascular health has gained attention due to its effects on endothelial function.
- Endothelial Dysfunction : this compound has been shown to promote endothelial dysfunction by increasing permeability and facilitating monocyte adhesion, which may contribute to cardiovascular diseases .
Case Studies and Findings
Therapeutic Implications
Given its involvement in various diseases, targeting this compound pathways presents potential therapeutic avenues:
- Antagonists : Cysteinyl leukotriene receptor antagonists like Montelukast have been successfully repurposed for treating conditions beyond asthma, such as cardiovascular diseases linked to inflammation induced by this compound .
- Cancer Therapy : Understanding the mechanisms by which this compound influences cancer cell behavior may lead to novel therapeutic strategies targeting leukotriene signaling pathways .
Mechanism of Action
Ltd4 exerts its effects by binding to specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases. These pathways lead to the contraction of smooth muscle, increased vascular permeability, and the recruitment of immune cells to sites of inflammation .
Comparison with Similar Compounds
Bronchoconstriction and Asthma
- This compound: Potent bronchoconstrictor; induces mucus secretion and airway hyperresponsiveness. In children with asthma, this compound bronchoprovocation tests show lower positive rates compared to methacholine, suggesting nuanced diagnostic utility .
- LTC4/LTE4 : Equally potent in bronchoconstriction but less stable due to rapid metabolism .
Cardiovascular Effects
Inflammation and Tissue Remodeling
- This compound : Upregulates LOX-1 and CD36 in macrophages, promoting oxidized LDL uptake and atherosclerosis . It also stimulates intestinal epithelial migration via PI3K/Rac, contributing to inflammatory bowel disease .
- LTB4 : Drives neutrophil chemotaxis and degranulation, exacerbating acute inflammation .
Clinical and Therapeutic Implications
Montelukast, a CysLT1R antagonist, effectively inhibits this compound-induced bronchoconstriction and vascular effects . In contrast, LTB4 antagonists face challenges due to redundant inflammatory pathways .
Key Research Findings and Data
Table 1: Comparative Effects of this compound and LTC4 in Pulmonary Hypertension (Newborn Lambs)
| Parameter | This compound Effect | LTC4 Effect | Antagonist Efficacy (FPL57231) |
|---|---|---|---|
| Pulmonary arterial pressure | ↑↑↑ | ↑ | Complete blockade |
| Systemic arterial pressure | ↑↑ | ↑↑ | Complete blockade |
| Cardiac output | ↓↓ | ↓↓ | No change with pacing |
Table 2: Diagnostic Utility of this compound in Secretory Otitis Media
| Biomarker | AUC (ROC Analysis) | Correlation with Severity (Spearman Coefficient) |
|---|---|---|
| This compound | 0.980 | 0.82 |
| IgE | 0.976 | 0.79 |
| TNF-α | 0.869 | 0.68 |
Source:
Q & A
What are the essential criteria for formulating a focused research question on Ltd4 in experimental chemistry?
A robust research question must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and methodological rigor. For example, a question like “How does this compound interact with [specific enzyme] under varying pH conditions?” defines variables clearly, avoids ambiguity, and aligns with gaps in existing literature. Prioritize feasibility by assessing resource availability and ethical compliance (e.g., toxicity protocols for this compound derivatives) .
Q. How should researchers conduct a systematic literature review to contextualize this compound within existing scientific knowledge?
Use databases like PubMed, Scopus, and Web of Science with keyword combinations (e.g., “this compound synthesis,” “this compound catalytic activity”) and Boolean operators. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and categorize findings into themes (e.g., structural properties, biochemical applications). Tools like PRISMA flow diagrams help track search results and eliminate irrelevant studies. Document gaps, such as limited data on this compound’s stability in aqueous environments, to justify your research .
Q. What ethical guidelines must be prioritized when conducting human subject research involving this compound derivatives?
Obtain IRB approval and ensure informed consent explicitly mentions potential risks (e.g., this compound’s cytotoxicity). Anonymize data to protect participant confidentiality and adhere to protocols for handling hazardous compounds. Include a justification for human exposure if this compound is tested in pharmacological studies, citing preclinical safety data .
Q. How can researchers operationalize variables when studying this compound’s physicochemical properties?
Define variables with precision:
Q. What steps ensure validation of data collection instruments in this compound research?
Calibrate equipment (e.g., NMR spectrometers) using standard reference materials. Conduct test-retest reliability checks for subjective assessments (e.g., cytotoxicity scoring). For surveys, use Cronbach’s alpha (>0.7) to confirm internal consistency. Document calibration protocols in appendices to enhance reproducibility .
Advanced Research Questions
Q. What methodological considerations are critical when designing controlled experiments to investigate this compound’s catalytic mechanisms?
Implement randomized block designs to control batch variability in this compound synthesis. Use double-blind protocols in pharmacological studies to reduce bias. For kinetic analyses, employ time-resolved spectroscopy with triplicate runs. Include negative controls (e.g., reactions without this compound) and statistical power analysis to determine sample size adequacy .
Q. How can researchers address contradictory findings in this compound-related data during analysis?
Q. Which advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Use non-linear regression models (e.g., Hill equation) to estimate EC50 values. For multi-variable datasets, apply multivariate ANOVA to isolate interactions between this compound concentration and environmental factors (e.g., temperature). Include error bars representing 95% confidence intervals in graphs to visualize variability .
Q. How can interdisciplinary approaches (e.g., computational modeling) enhance understanding of this compound’s molecular interactions?
Combine density functional theory (DFT) simulations with empirical data to predict this compound’s binding affinities. Validate models using experimental results (e.g., isothermal titration calorimetry). Publish raw simulation parameters and code in open repositories to facilitate replication .
Q. What strategies ensure reproducibility in this compound synthesis protocols across laboratories?
Document synthesis steps with granular detail, including reaction vessel material, stirring rates, and purification thresholds. Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborate with third-party labs for independent verification and report discrepancies transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
